molecular formula C17H14Br2N4O2 B11109862 (E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(o-tolylamino)acetohydrazide

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-2-(o-tolylamino)acetohydrazide

Cat. No.: B11109862
M. Wt: 466.1 g/mol
InChI Key: SXPMZZNKMNUDRW-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves multiple steps. One common method involves the condensation of 5,7-dibromo-2-oxoindoline-3-carbaldehyde with 2-methylphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-bromo-2-oxoindoline-3-carbaldehyde: A precursor in the synthesis of the compound.

    2-methylphenylhydrazine: Another precursor used in the synthesis.

Uniqueness

N’-[(3E)-5,7-dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibromoindole core and hydrazide linkage make it a versatile compound for various applications.

Properties

Molecular Formula

C17H14Br2N4O2

Molecular Weight

466.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C17H14Br2N4O2/c1-9-4-2-3-5-13(9)20-8-14(24)22-23-16-11-6-10(18)7-12(19)15(11)21-17(16)25/h2-7,20-21,25H,8H2,1H3

InChI Key

SXPMZZNKMNUDRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O

Origin of Product

United States

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